molecular formula C14H10N4O3S B14931270 N'-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide

N'-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide

Cat. No.: B14931270
M. Wt: 314.32 g/mol
InChI Key: DGGHMQCRILGVNI-UHFFFAOYSA-N
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Description

N’-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide typically involves the reaction of 2-aminobenzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-(1,3-Benzothiazol-2-yl)-4-aminobenzohydrazide
  • N’-(1,3-Benzothiazol-2-yl)-4-chlorobenzohydrazide
  • N’-(1,3-Benzothiazol-2-yl)-4-methylbenzohydrazide

Uniqueness

N’-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making this compound a versatile intermediate in synthetic chemistry. Additionally, the nitro group contributes to the compound’s biological activity, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C14H10N4O3S

Molecular Weight

314.32 g/mol

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-4-nitrobenzohydrazide

InChI

InChI=1S/C14H10N4O3S/c19-13(9-5-7-10(8-6-9)18(20)21)16-17-14-15-11-3-1-2-4-12(11)22-14/h1-8H,(H,15,17)(H,16,19)

InChI Key

DGGHMQCRILGVNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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